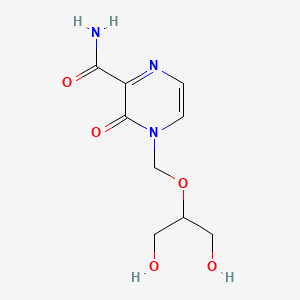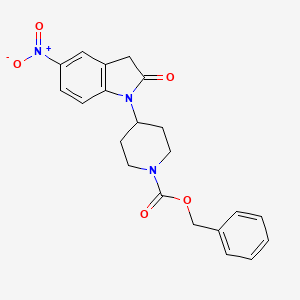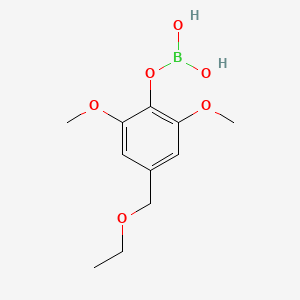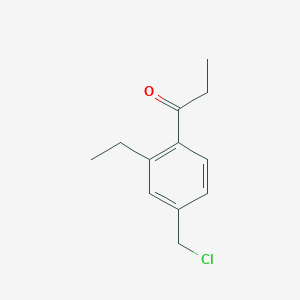
10H-3,10'-Biphenothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10H-3,10’-Biphenothiazine is an organic compound with the molecular formula C24H16N2S2. It is a derivative of phenothiazine, a class of compounds known for their diverse applications in various fields, including medicine and materials science . The compound is characterized by its unique structure, which includes two phenothiazine units connected through a biphenyl linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10H-3,10’-Biphenothiazine typically involves the coupling of two phenothiazine units. One common method is the C-N coupling reaction, which can be catalyzed by palladium. For instance, the synthesis of 4-(10H-phenothiazin-10-yl)-N,N-diphenylaniline (PDA) and 10-(pyren-1-yl)-10H-phenothiazine (PYP) as donor monomers involves direct arylation polymerization using a palladium catalyst system .
Industrial Production Methods: Industrial production methods for 10H-3,10’-Biphenothiazine are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply to its production.
Analyse Chemischer Reaktionen
Types of Reactions: 10H-3,10’-Biphenothiazine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the phenothiazine moiety, which is known for its redox-active properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and sulfonyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
10H-3,10’-Biphenothiazine has a wide range of applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 10H-3,10’-Biphenothiazine is largely dependent on its redox properties. The phenothiazine moiety can undergo reversible oxidation and reduction, making it useful in redox reactions and electron transfer processes. In biological systems, it may interact with molecular targets such as enzymes and receptors, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Phenothiazine: The parent compound, known for its use in antipsychotic drugs.
10H-Phenothiazine: A simpler derivative with similar redox properties.
9-Mesityl-10H-3,10’-biphenothiazine: A derivative with a mesityl group, known for its unique structural and electronic properties.
Uniqueness: 10H-3,10’-Biphenothiazine is unique due to its biphenyl linkage, which imparts distinct electronic and structural characteristics. This makes it particularly valuable in the development of advanced materials and in various chemical reactions.
Eigenschaften
CAS-Nummer |
19606-93-0 |
|---|---|
Molekularformel |
C24H16N2S2 |
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
3-phenothiazin-10-yl-10H-phenothiazine |
InChI |
InChI=1S/C24H16N2S2/c1-4-10-21-17(7-1)25-18-14-13-16(15-24(18)27-21)26-19-8-2-5-11-22(19)28-23-12-6-3-9-20(23)26/h1-15,25H |
InChI-Schlüssel |
IZGCDSRNXNVYKT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC3=C(S2)C=C(C=C3)N4C5=CC=CC=C5SC6=CC=CC=C64 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![tert-Butyl 1-(((R)-1-(4-methoxyphenyl)ethyl)amino)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14048774.png)







